Kdm2B-IN-3 is a compound that has garnered attention for its role as an inhibitor of the KDM2B histone demethylase, which is implicated in various biological processes, including transcriptional regulation and tumor progression. KDM2B, also known as Jumonji domain-containing protein 2B, is a member of the Jumonji C domain-containing family of proteins that demethylates lysine residues on histone proteins, specifically targeting di-methylated histone H3 at lysine 36 (H3K36me2). The inhibition of KDM2B has been associated with potential therapeutic applications in cancer and other diseases characterized by dysregulated gene expression.
The development of Kdm2B-IN-3 is rooted in extensive biochemical research aimed at understanding the role of KDM2B in cellular processes. Studies have utilized multi-omics approaches, including RNA sequencing and proteomics, to elucidate the function of KDM2B in metabolic pathways and its interactions with other transcription factors such as MYC and ATF4 .
Kdm2B-IN-3 falls under the category of small molecule inhibitors specifically targeting histone demethylases. This classification is significant as it highlights the compound's potential utility in epigenetic modulation and cancer therapy.
The synthesis of Kdm2B-IN-3 involves several key steps that ensure the purity and efficacy of the compound. The methods typically employed include:
Technical details regarding specific reagents and conditions used in the synthesis process may vary across different research studies but generally adhere to established organic synthesis protocols.
The molecular structure of Kdm2B-IN-3 can be described based on its chemical formula, which includes specific functional groups that are crucial for its inhibitory activity against KDM2B.
The three-dimensional conformation can be modeled using computational chemistry software, providing insights into how Kdm2B-IN-3 interacts with the active site of KDM2B.
Kdm2B-IN-3 participates in several chemical reactions primarily involving its interaction with KDM2B. The key reactions include:
Technical details regarding specific assay conditions (e.g., buffer composition, temperature) are critical for reproducibility.
The mechanism by which Kdm2B-IN-3 exerts its effects involves several biochemical pathways:
Data supporting these mechanisms often come from gene expression analyses using quantitative polymerase chain reaction (qPCR) and chromatin immunoprecipitation assays that reveal changes in target gene expression following treatment with Kdm2B-IN-3.
Relevant data from stability tests and solubility assays provide insights into optimal storage conditions and formulations for use in biological experiments.
Kdm2B-IN-3 has significant scientific applications, particularly in cancer research:
The JmjC domain of KDM2B houses the catalytic core, featuring a conserved double-stranded β-helix fold that coordinates Fe(II) via a His¹-Asp/Glu-Xn-His² motif (H1384, D1386, and H1438 in humans). This active site binds α-KG, facilitating the oxidative decarboxylation required for histone demethylation [2] [10]. Kdm2B-IN-3 exploits this architecture through a tripartite binding strategy:
Table 1: Key Structural Interactions of Kdm2B-IN-3 with the KDM2B JmjC Domain
Interaction Type | Residues Involved | Functional Consequence |
---|---|---|
Fe(II) Chelation | H1384, D1386, H1438 | Displaces α-KG; halts oxidative catalysis |
Hydrophobic Occupancy | L1394, I1420, V1423 | Blocks H3K36me2/3 docking |
Salt Bridge Formation | E1390, K1377 | Anchors inhibitor; reduces dissociation |
Cryo-EM and X-ray crystallography studies of analogous KDM2B-inhibitor complexes reveal that binding induces minimal conformational change in the JmjC domain but fully occludes the catalytic pocket [2]. Isothermal titration calorimetry (ITC) measurements indicate a dissociation constant (Kd) of ~120 nM for Kdm2B-IN-3, reflecting high-affinity engagement [2].
Beyond direct catalytic suppression, Kdm2B-IN-3 induces long-range allosteric effects that impair KDM2B’s functional dynamics:
These allosteric effects convert Kdm2B-IN-3 from a pure active-site blocker into a functional suppressor of KDM2B-chromatin interactions.
Kdm2B-IN-3 acts as a competitive antagonist for both the cofactor (α-KG) and the histone substrate:
Table 2: Enzymatic Parameters of KDM2B Inhibition by Kdm2B-IN-3
Parameter | Control | + Kdm2B-IN-3 | Change |
---|---|---|---|
Km for α-KG (μM) | 15 ± 2 | 150 ± 20 | 10-fold increase |
Vmax (nmol/min/mg) | 8.2 ± 0.5 | 1.1 ± 0.3 | 86% reduction |
IC₅₀ (nM) | – | 85 ± 12 | – |
Cellular studies corroborate these mechanisms: Treatment with Kdm2B-IN-3 elevates global H3K36me2/me3 levels in leukemia and breast cancer cell lines within 6 hours, confirming on-target demethylase inhibition. Concomitantly, it reduces H2AK119ub1 at KDM2B/PRC1.1 target genes (e.g., HOX clusters, CDKN1A), demonstrating disruption of epigenetic silencing [5] [10].
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